1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-methoxypropyl)piperazine
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Overview
Description
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by the presence of a chloro-substituted benzothiepin ring fused with a piperazine moiety, which is further substituted with a methoxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a series of cyclization reactions involving thiophenol and appropriate halogenated precursors.
Chlorination: The benzothiepin ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Piperazine Substitution: The chlorinated benzothiepin intermediate is reacted with piperazine under basic conditions to form the piperazine-substituted benzothiepin.
Methoxypropyl Substitution: Finally, the piperazine-substituted benzothiepin is reacted with 3-methoxypropyl bromide in the presence of a base to introduce the methoxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiepin derivatives.
Substitution: Various substituted benzothiepin derivatives.
Scientific Research Applications
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)pyrrolidine
- **1-tert-butyl-3-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)urea
Uniqueness
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group on the piperazine ring differentiates it from other similar compounds and may influence its pharmacokinetic and pharmacodynamic profiles.
bbenzothiepin-5-yl)-4-(3-methoxypropyl)piperazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H27ClN2OS |
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Molecular Weight |
403g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(3-methoxypropyl)piperazine |
InChI |
InChI=1S/C22H27ClN2OS/c1-26-14-4-9-24-10-12-25(13-11-24)20-15-17-5-2-3-6-21(17)27-22-8-7-18(23)16-19(20)22/h2-3,5-8,16,20H,4,9-15H2,1H3 |
InChI Key |
BMELRMVLLCJZEK-UHFFFAOYSA-N |
SMILES |
COCCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
COCCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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